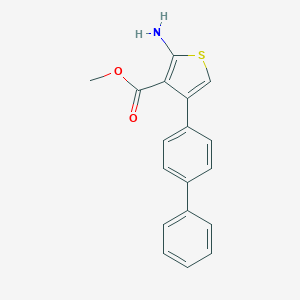

Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H15NO2S and its molecular weight is 309.4g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

Research on related thiophene derivatives, such as methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate, highlights the compound's crystal structure, showcasing a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. This study provides insights into the compound's molecular configuration and the significance of intra- and intermolecular N-H···O hydrogen bonds in stabilizing its structure (Vasu et al., 2004).

Chemical Transformations and Synthesis

Another aspect of this compound's application lies in its reactivity with orthoesters, leading to the formation of N-(2-carbomethoxy thienyl) imidates. This process opens new pathways for synthesizing [3,2-d]4(3H)thienopyrimidinones, offering a glimpse into the compound's versatility in chemical transformations (B. Hajjem et al., 2010).

Pharmaceutical Applications

Investigations into derivatives of thiophene have also revealed their potential in pharmaceutical applications. For instance, the structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives indicates their preferential inhibition of tumor cell proliferation, including T-lymphoma/leukemia and several other cancer types. This research underscores the compound's role in the development of novel anticancer agents (Joice Thomas et al., 2014).

Spectrophotometric Analysis

The compound's utility extends to spectrophotometric analysis, with the synthesis of new thienylazo reagents based on thiophendiazonium salts. These reagents, derived from interactions with β-naphthol, demonstrate potential for analytical research, particularly in measuring the impacts of structure on spectrophotometric properties (O. Barabash et al., 2020).

Environmental Sensing

Furthermore, derivatives of this compound have been explored for environmental sensing applications, such as a fluorescent chloride sensor synthesized via selective nitration of a biphenyl derivative. This sensor exhibits a unique property of changing emission color in the presence of chloride ions, highlighting its application in detecting environmental pollutants (Tanmay Das et al., 2021).

Mecanismo De Acción

Target of Action

It is known that the compound forms multiple hydrogen bonds with amino acids in their active pockets , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It has been observed that the compound forms two or more hydrogen bonds with amino acids . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function or activity.

Result of Action

Some synthesized compounds similar in structure have shown significant cytotoxic effects , suggesting that this compound may also have potential cytotoxic properties.

Propiedades

IUPAC Name |

methyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-21-18(20)16-15(11-22-17(16)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEKOCDAFWCYBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184767 |

Source

|

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-16-9 |

Source

|

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromophenyl)-N-(4-chlorobenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443908.png)

![5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443910.png)

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid](/img/structure/B443914.png)

![2-{3-[3-(3-hydroxypropyl)-2-(1-naphthylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B443920.png)

![5-(4-bromophenyl)-N-cyclohexyl-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443922.png)

![5-(4-bromophenyl)-N-(4-chloro-3-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443923.png)

![N-(2-bromo-4,6-difluorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443924.png)

![N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443926.png)

![5-(4-Bromophenyl)-3-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B443927.png)

![2-{[3-(Ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B443928.png)

![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443929.png)